Product packaging for 2-Benzyl-6-bromoisoindolin-1-one(Cat. No.:CAS No. 1344687-91-7)

2-Benzyl-6-bromoisoindolin-1-one

Cat. No.: B2941837
CAS No.: 1344687-91-7
M. Wt: 302.171
InChI Key: BVFXSYIMFMLRBM-UHFFFAOYSA-N
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Description

2-Benzyl-6-bromoisoindolin-1-one is a brominated isoindolinone derivative that serves as a valuable synthetic intermediate and core scaffold in medicinal chemistry research. The isoindolinone structure is a privileged framework found in numerous biologically active compounds and pharmaceuticals . This particular compound, featuring a benzyl group at the N-2 position and a bromine atom on the aryl ring, is designed for the synthesis and exploration of novel small molecules with potential anticancer properties. Its structure is closely related to the 1-benzyl-5-bromoindolin-2-one scaffold, which has been used in the development of potent anticancer agents . Research on similar compounds has shown that the bromine atom facilitates further functionalization via cross-coupling reactions, allowing for extensive structural diversification . Meanwhile, the benzyl group is a common feature used to modulate the compound's properties. Such derivatives have been investigated as promising VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) inhibitors . VEGFR-2 is a primary target in anti-angiogenesis cancer therapy, as inhibiting this receptor can disrupt the blood supply to tumors, thereby inhibiting their growth and metastasis . Compounds based on this scaffold have demonstrated potent anti-proliferative activity against various human cancer cell lines, including breast (MCF-7) and lung (A-549) cancers, and can induce apoptosis (programmed cell death) . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12BrNO B2941837 2-Benzyl-6-bromoisoindolin-1-one CAS No. 1344687-91-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-6-bromo-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-13-7-6-12-10-17(15(18)14(12)8-13)9-11-4-2-1-3-5-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFXSYIMFMLRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)C(=O)N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functionalization of 2 Benzyl 6 Bromoisoindolin 1 One

Reactivity at the Bromine Moiety (C-6 Position)

The presence of a bromine atom at the C-6 position of the isoindolin-one ring provides a versatile handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is primarily exploited through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. researchgate.net The carbon-bromine bond at the C-6 position of 2-Benzyl-6-bromoisoindolin-1-one is amenable to various palladium-catalyzed transformations.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms carbon-carbon bonds between organoboron compounds and organic halides or triflates. libretexts.orgnih.gov This reaction is particularly valuable for introducing aryl and heteroaryl substituents. The general scheme for the Suzuki-Miyaura coupling of an aryl halide involves an oxidative addition of the halide to a palladium(0) complex, followed by transmetalation with a boronic acid or its ester, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. yonedalabs.com

In the context of this compound, the Suzuki-Miyaura coupling can be employed to synthesize a diverse library of 6-aryl- or 6-heteroarylisoindolin-1-one derivatives. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and good functional group tolerance. nih.govscielo.br For instance, the coupling of ortho-bromoanilines with various boronic esters has been successfully demonstrated, highlighting the feasibility of such transformations on structurally similar systems. nih.govrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryAryl HalideBoronic Acid/EsterCatalystLigandBaseSolventYield (%)
12-BromoanilinePhenylboronic acidPd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂OLow
2Benzyl (B1604629) bromidePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂dppfCs₂CO₃THF/H₂OHigh
3Aryl BromidePinacol arylboronic esterPd(PPh₃)₄PPh₃K₃PO₄DME/EtOH/H₂O66

This table presents a summary of representative conditions and is not an exhaustive list. The optimal conditions for the Suzuki-Miyaura coupling of this compound would require experimental optimization.

Beyond the Suzuki-Miyaura coupling, the bromine atom at the C-6 position can participate in other significant palladium-catalyzed cross-coupling reactions.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide. wikipedia.org It is known for its high functional group tolerance and the ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.orgillinois.edu The reaction of this compound with an appropriate organozinc reagent in the presence of a palladium or nickel catalyst could provide access to a variety of substituted isoindolinones. wikipedia.orgorganic-chemistry.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of alkenyl substituents at the C-6 position of the isoindolin-one core. The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Employing the Sonogashira coupling with this compound would lead to the synthesis of 6-alkynylisoindolin-1-ones, which are valuable intermediates for further transformations. nih.gov The reaction is typically catalyzed by a palladium complex with a copper co-catalyst. wikipedia.orgorganic-chemistry.org

Table 2: Overview of Other Cross-Coupling Reactions

ReactionCoupling PartnerCatalystKey Features
NegishiOrganozinc reagentPd or NiHigh functional group tolerance, versatile C-C bond formation. wikipedia.orgillinois.edu
HeckAlkenePdForms substituted alkenes. wikipedia.orgorganic-chemistry.org
SonogashiraTerminal alkynePd, Cu (co-catalyst)Forms alkynes. wikipedia.orgorganic-chemistry.org

Nucleophilic Aromatic Substitution Variants

While palladium-catalyzed reactions are prevalent, the bromine atom on the electron-deficient isoindolin-one ring may also undergo nucleophilic aromatic substitution (SNAr). This type of reaction typically requires the presence of strong electron-withdrawing groups ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. chemistrysteps.comuomustansiriyah.edu.iq In the case of this compound, the carbonyl group of the lactam may provide some activation, but the reaction would likely require harsh conditions or a very strong nucleophile.

Another possibility is the elimination-addition mechanism, proceeding through a benzyne (B1209423) intermediate. chemistrysteps.compressbooks.pub This pathway is favored with very strong bases, such as sodium amide. youtube.com The reaction of this compound with a strong base could potentially lead to the formation of a benzyne intermediate, which would then be trapped by a nucleophile.

Transformations of the Isoindolin-1-one (B1195906) Lactam Ring

The lactam ring of the isoindolin-1-one core also offers opportunities for functionalization, particularly at the C-3 position.

Derivatization at C-3 Position

The C-3 position of the isoindolin-1-one ring is adjacent to the carbonyl group and the nitrogen atom, making it susceptible to various chemical transformations. While direct functionalization at this position on this compound is not extensively documented in the provided search results, general strategies for the derivatization of the C-3 position in related isoindolin-1-one systems can be considered. These methods often involve the generation of an enolate or an equivalent species, which can then react with various electrophiles.

For instance, deprotonation at the C-3 position with a suitable base could generate a nucleophilic center that can be alkylated, acylated, or undergo other addition reactions. The choice of base and reaction conditions would be crucial to avoid competing reactions at other sites of the molecule.

Modifications of the Carbonyl Functionality

The carbonyl group at the C-1 position of the isoindolinone ring is a key site for a variety of chemical transformations, including nucleophilic additions and reductions.

Nucleophilic Addition Reactions: The electrophilic nature of the carbonyl carbon makes it susceptible to attack by various nucleophiles. ncert.nic.insavemyexams.com While specific examples starting directly from this compound are not extensively documented, analogous reactions with similar isoindolinone cores suggest a broad scope of potential transformations.

One important class of such reactions is the addition of organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi). mnstate.edubyjus.commasterorganicchemistry.comlibretexts.orgyoutube.com These reactions typically proceed via nucleophilic attack on the carbonyl carbon to form a tertiary alcohol upon acidic workup. For instance, the reaction of a Grignard reagent with an ester proceeds via a double addition mechanism to yield a tertiary alcohol. masterorganicchemistry.com A similar reactivity can be anticipated for the lactam carbonyl of this compound.

Another notable transformation is the reaction with amines. For example, the related compound 3-(benzylamino)-6-bromoisoindolin-1-one has been synthesized, suggesting that the carbonyl group can participate in reactions like the aza-Mannich reaction, which involves the addition of an amine to the carbonyl, followed by further transformations. rsc.orgrsc.org Furthermore, a supporting information document has identified the compound 3-(2-amino-5-chlorobenzylidene)-2-benzyl-6-bromoisoindolin-1-one, indicating that condensation reactions at the C-3 position, adjacent to the carbonyl, are feasible, leading to the formation of a C=C double bond. rsc.org

Reduction of the Carbonyl Group: The carbonyl group can be reduced to a methylene (B1212753) group (CH2) or a secondary alcohol. Common reducing agents for such transformations include metal hydrides like lithium aluminium hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4). epo.org The choice of reagent can often control the extent of reduction.

Ring Rearrangements and Cyclizations

The isoindolinone skeleton can undergo various rearrangement and cyclization reactions, often promoted by acid or metal catalysts. These reactions can lead to the formation of more complex polycyclic structures.

Cyclization Reactions: The bromine atom at the C-6 position provides a handle for intramolecular cyclization reactions. For example, palladium-catalyzed intramolecular C-H arylation could potentially lead to the formation of a new ring fused to the isoindolinone core. Additionally, the existing ring can participate in cyclization reactions. For instance, acid-facilitated cascade cyclizations of related systems have been shown to produce diverse polycyclic frameworks. mdpi.com Metal-catalyzed cyclization of unsaturated bonds is also a well-established method for constructing cyclic systems. beilstein-journals.org

Chemical Modifications of the N-Benzyl Substituent

The N-benzyl group offers two main sites for further functionalization: the aromatic ring and the benzylic position.

Functionalization of the Aromatic Ring

The phenyl ring of the N-benzyl group can undergo electrophilic aromatic substitution reactions. The directing effect of the substituent already present on the ring will determine the position of the incoming electrophile. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be optimized to avoid side reactions on the isoindolinone core.

Reactivity at the Benzylic Position

The benzylic position (the CH2 group attached to the nitrogen and the phenyl ring) is particularly reactive due to the stability of the resulting benzylic radicals or carbocations. chemistrysteps.comlibretexts.orglibretexts.orgpearson.com

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or sodium dichromate (Na2Cr2O7) can oxidize the benzylic carbon. chemistrysteps.comlibretexts.org In the case of an N-benzyl group, this could potentially lead to the formation of an N-benzoyl derivative or cleavage of the benzyl group.

Halogenation: Radical halogenation at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.orglibretexts.org This would introduce a bromine atom at the benzylic position, creating a new site for nucleophilic substitution.

Deprotection (N-Debenzylation): The N-benzyl group is a common protecting group for amines and can be removed under various conditions. sioc-journal.cn Catalytic hydrogenation (e.g., using Pd/C and H2) is a common method for N-debenzylation, although this might also affect other reducible functional groups in the molecule. researchgate.net Other methods include the use of strong acids or oxidative cleavage. researchgate.netnih.govorganic-chemistry.org

Cascade and Multi-Component Reactions Involving this compound as a Substrate

Cascade (or tandem) and multi-component reactions (MCRs) are efficient synthetic strategies for the construction of complex molecules in a single pot. researchtrend.netrug.nlorganic-chemistry.orgbeilstein-journals.orgmdpi.combeilstein-journals.orgscispace.combeilstein-journals.org The structure of this compound makes it a suitable candidate for such reactions.

The bromine atom at the C-6 position can be utilized in palladium-catalyzed cascade reactions, such as a Suzuki coupling followed by an intramolecular cyclization. For example, cascade reactions of 4-bromoisoindolin-1-one (B1288941) with 2-formylarylboronic acid have been used to synthesize phenanthrene (B1679779) lactams. researchtrend.netresearchgate.net A similar strategy could be envisioned for the 6-bromo isomer.

Furthermore, isoindolinone derivatives can participate in multi-component reactions. For instance, the synthesis of pyrrolo[3,4-b]pyridin-5-ones, which share a structural relationship with isoindolinones, has been achieved through MCRs. mdpi.com The carbonyl group and the reactive C-H bonds of the isoindolinone core could potentially participate in various MCRs to generate diverse and complex molecular architectures. Base-promoted cascade reactions of related isoindolin-1-ones have been shown to yield 3,3-dialkylated and 3-methyleneisoindolin-1-ones. nih.gov

Advanced Spectroscopic and Structural Characterization of 2 Benzyl 6 Bromoisoindolin 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Benzyl-6-bromoisoindolin-1-one and its analogs. By providing detailed information about the chemical environment of individual atoms, NMR allows for the unambiguous assignment of the molecular structure.

¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For isoindolinone derivatives, characteristic signals include those for the aromatic protons, the benzylic protons, and the methylene (B1212753) protons of the isoindolinone core. For instance, in 6-bromo-2-methylisoindolin-1-one, the aromatic protons appear as a multiplet between δ 7.74–7.79 ppm and a doublet of doublets at δ 7.56 ppm, while the methylene protons of the isoindolinone ring show a singlet at δ 4.44 ppm. nih.gov The benzyl (B1604629) group in related structures introduces additional signals in the aromatic region and a characteristic singlet for the benzylic methylene protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. In isoindolinone derivatives, the carbonyl carbon of the lactam ring typically appears at a downfield chemical shift, often in the range of 165-175 ppm. rsc.org Aromatic and benzylic carbons also have characteristic chemical shift ranges. oregonstate.edu For example, in 2-acetyl-6-chloroisoindolin-1-one, the carbonyl carbon resonates at δ 166.48 ppm. rsc.org

¹⁹F NMR is utilized when fluorine atoms are present in the molecule, as is the case with some derivatives. This technique is highly sensitive and provides distinct signals for each unique fluorine environment, aiding in the confirmation of structure and purity. For example, the ¹⁹F NMR spectrum of 2-acetyl-6-fluoroisoindolin-1-one shows a signal at δ -111.89 ppm. rsc.org

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed to establish connectivity between protons and carbons, further confirming the structural assignments. researchgate.netmdpi.com

Table 1: Representative NMR Data for Isoindolinone Derivatives

Compound Nucleus Chemical Shift (ppm) Multiplicity J (Hz) Assignment
2-Acetyl-6-chloroisoindolin-1-one ¹H 7.86 d 1.8 Aromatic CH
¹H 7.63 dd 8.1, 1.9 Aromatic CH
¹H 7.47 d 8.1 Aromatic CH
¹H 4.79 s CH₂
¹H 2.68 s COCH₃
¹³C 171.12 C=O (acetyl)
¹³C 166.48 C=O (lactam)
2-Acetyl-6-fluoroisoindolin-1-one ¹H 7.58–7.49 m Aromatic CH
¹H 7.39 td 8.6, 2.5 Aromatic CH
¹H 4.79 s CH₂
¹H 2.68 s COCH₃
¹³C 171.10 C=O (acetyl)
¹³C 166.76 d 3.8 C=O (lactam)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound, providing a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. bioanalysis-zone.com This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the compound. bioanalysis-zone.com

In addition to determining the molecular formula, HRMS provides valuable structural information through the analysis of fragmentation patterns. uni-saarland.demsu.edu When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The fragmentation of isoindolinone derivatives often involves cleavage of the benzyl group, loss of the bromine atom, and opening of the lactam ring. scielo.org.mxmiamioh.edu For instance, the mass spectrum of a related compound, 2-acetyl-6-chloroisoindolin-1-one, shows a calculated (M+H)⁺ of 210.0316 and a found value of 210.0310, confirming its molecular formula. rsc.org

Table 2: HRMS Data for an Exemplary Isoindolinone Derivative

Compound Ionization Mode Calculated m/z (M+H)⁺ Found m/z Molecular Formula
2-Acetyl-6-chloroisoindolin-1-one ESI 210.0316 210.0310 C₁₀H₉ClNO₂
2-Acetyl-6-fluoroisoindolin-1-one ESI 194.0611 194.0610 C₁₀H₉FNO₂

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrations of specific bonds. vscht.cz

A strong absorption band in the region of 1680-1720 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the lactam ring. vscht.czvulcanchem.com Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. vscht.czlibretexts.org The presence of the aromatic rings is further confirmed by C=C stretching absorptions in the 1400-1600 cm⁻¹ region. vscht.cz The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹. vulcanchem.com

Table 3: Characteristic IR Absorption Frequencies

Functional Group Absorption Range (cm⁻¹) Intensity
C=O (Lactam) 1680 - 1720 Strong
Aromatic C-H 3000 - 3100 Medium to Weak
Aliphatic C-H 2850 - 3000 Medium
Aromatic C=C 1400 - 1600 Medium to Weak

X-ray Crystallography for Solid-State Structure Determination and Regiochemistry Verification

For this compound, a single crystal X-ray diffraction study would unambiguously confirm the position of the bromine atom at the 6-position and the benzyl group on the nitrogen atom. The analysis of the crystal structure of related isoindolinone derivatives has revealed a nearly planar bicyclic core. vulcanchem.com The crystal structure of a derivative, 3-(2-amino-5-chlorobenzylidene)-2-benzyl-6-bromoisoindolin-1-one, has been reported, confirming the connectivity and stereochemistry of the molecule. rsc.org

Table 4: Crystallographic Data for a Related Isoindolinone Derivative

Parameter Value
Compound 3-(2-amino-5-chlorobenzylidene)-2-benzyl-6-bromoisoindolin-1-one
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 9.6989(16)
b (Å) 15.284(3)
c (Å) 15.014(3)

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. rsc.org For purity assessment, a sample of this compound is injected into the HPLC system, and the resulting chromatogram should ideally show a single major peak, indicating a high degree of purity. The presence of additional peaks would suggest the presence of impurities, starting materials, or byproducts. HPLC is also invaluable for monitoring the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time to determine the consumption of reactants and the formation of the desired product. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. While the high molecular weight and polarity of this compound might make it less amenable to standard GC-MS without derivatization, this technique can be very useful for analyzing more volatile starting materials or potential byproducts in the synthesis of the target compound. The gas chromatogram separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, aiding in their identification.

Other Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Chiroptical Spectroscopy for Enantiomers)

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide the fundamental framework for the structural elucidation of this compound, other advanced spectroscopic techniques offer deeper insights into its electronic properties and, where applicable, its three-dimensional stereochemistry. This section explores the utility of UV-Vis spectroscopy for characterizing the chromophoric system of the molecule and the potential of chiroptical methods for the analysis of its enantiomers.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The isoindolinone core, with its fused benzene (B151609) ring and carbonyl group, constitutes a significant chromophore. The absorption maxima (λmax) are associated with π→π* and n→π* transitions. The benzene ring and the carbonyl group are the primary contributors to these transitions.

The UV-Vis spectra of related heterocyclic compounds, such as quinazolinones, have been studied, showing that substitutions on the aromatic rings can significantly shift the absorption bands. mdpi.com For example, the introduction of bromine atoms into a quinazolinone structure has been shown to cause a red shift in the absorption spectra. mdpi.com

Table of UV-Vis Absorption Data for Related Heterocyclic Compounds

Compound/SystemSolventλmax (nm)Notes
Truxene (B166851) Derivatives beilstein-journals.orgChloroform278-342π–π* transitions. The exact λmax depends on the specific heterocyclic units attached to the truxene core.
Tetrabromo-bisquinazolinones mdpi.comDMSO~278, 325, 339, 360The presence of bromine atoms and the extended conjugation influence the absorption profile.
Aza-BODIPY Dyes researchgate.netToluene620-636Bromination of the aromatic rings induces desirable photophysical properties.

This table presents data for structurally related or functionally analogous compounds to illustrate the general spectral regions of interest and the effect of substituents. Data for this compound is not available.

Chiroptical Spectroscopy for Enantiomers

Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), which measure the differential absorption of left and right circularly polarized light. These methods are exclusively applicable to chiral molecules and are exceptionally powerful for determining the absolute configuration of enantiomers in solution. mdpi.comoptica.org

This compound itself is not chiral. However, if a substituent were introduced at the C3 position of the isoindolinone ring, a stereocenter would be created, leading to the existence of enantiomers. The asymmetric synthesis of such chiral 3-substituted isoindolinones is an active area of research, often employing chiral catalysts or auxiliaries. researchgate.netresearchgate.netchim.itmdpi.comsioc-journal.cn

Should the enantiomers of a 3-substituted derivative of this compound be synthesized, chiroptical spectroscopy would be the ideal method for their stereochemical characterization. The two enantiomers would produce mirror-image CD spectra. The sign of the Cotton effect (the positive or negative peaks in the CD spectrum) corresponding to the electronic transitions of the chromophores can often be correlated with the absolute configuration of the stereocenter. scite.ai

For γ-lactams, the conformation of the five-membered ring is a key determinant of the CD spectrum. Empirical rules and quantum chemical calculations are used to relate the observed CD signals to the molecule's absolute stereochemistry. researchgate.netscite.ai For example, the nonplanarity of the amide chromophore in β-lactams has been shown to be a major contributor to the rotational strengths of the electronic transitions observed in their Electronic Circular Dichroism (ECD) spectra. optica.org

While direct chiroptical data for derivatives of this compound is absent from the literature, the principles are well-established for related lactam systems. The combination of experimental CD/VCD spectra with theoretical calculations represents the state-of-the-art for assigning the absolute configuration of chiral molecules when crystallographic methods are not feasible. mdpi.comresearchgate.net A patent has described the synthesis of chiral isoindolinone derivatives and mentions the use of chiral HPLC for the determination of enantiomeric excess, which is a prerequisite for chiroptical analysis. google.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 2-Benzyl-6-bromoisoindolin-1-one. nih.gov Methods such as B3LYP with a 6-311++G(d,p) basis set are commonly employed to optimize the molecular geometry and compute key electronic properties. ajchem-a.com

The electronic structure is fundamental to understanding the molecule's stability and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. ajchem-a.com

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution across the molecule. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting how the molecule will interact with other reagents. For instance, the carbonyl oxygen of the isoindolinone ring is expected to be a site of high negative potential, making it a likely hydrogen bond acceptor.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data) This table presents illustrative data typical for a molecule of this class, as determined by DFT calculations.

ParameterPredicted ValueSignificance
HOMO Energy-6.8 eVIndicates electron-donating capability
LUMO Energy-1.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)5.3 eVRelates to chemical stability and reactivity
Dipole Moment (μ)3.5 DIndicates overall polarity of the molecule

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of this compound over time, providing insights into its flexibility and interactions. arxiv.org These simulations model the movement of atoms and bonds based on classical mechanics, allowing for the exploration of different molecular conformations. arxiv.org

For this compound, a key area of conformational flexibility is the rotation around the single bond connecting the benzyl (B1604629) group to the nitrogen atom of the isoindolinone core. MD simulations can map the potential energy surface associated with this rotation, identifying low-energy, stable conformations. nih.gov The heterocyclic ring in similar structures tends to adopt a stable half-chair conformation. nih.gov

MD simulations are also used to study intermolecular interactions in condensed phases, such as in solution or a crystal lattice. nih.gov These studies can reveal how molecules of this compound might self-assemble through non-covalent interactions like hydrogen bonding (via the carbonyl group) and π-π stacking between the aromatic rings. mdpi.comuni-greifswald.de Understanding these interactions is vital for predicting physical properties like solubility and melting point.

Transition State Modeling and Reaction Mechanism Elucidation

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions. For the synthesis of the isoindolinone scaffold, theoretical studies can elucidate the pathways of formation. acs.org Techniques like DFT can be used to model the reaction coordinates, locate transition state structures, and calculate the activation energies for each step. acs.org

The synthesis of isoindolinones often involves cyclization reactions. researchgate.net For example, a common route is the palladium-catalyzed intramolecular C-H functionalization or tandem reactions. chim.itsemanticscholar.org Transition state modeling can help rationalize the observed regioselectivity and stereoselectivity of these reactions. By calculating the energy barriers for different potential pathways, researchers can determine the most favorable mechanism, such as an oxidative C-H olefination followed by an intramolecular aza-Michael addition. acs.org This understanding is critical for optimizing reaction conditions to improve yields and purity.

Structure-Property Relationship (SPR) Studies (General Chemical Properties)

Structure-Property Relationship (SPR) studies analyze how a molecule's chemical structure influences its physicochemical properties. nih.gov For this compound, the key structural features are the isoindolinone core, the N-benzyl substituent, and the C-6 bromo substituent.

Isoindolinone Core : This fused bicyclic system provides a rigid scaffold. The lactam group within it contains a polar carbonyl function, which can participate in hydrogen bonding and dipole-dipole interactions.

6-Bromo Substituent : The bromine atom is an electron-withdrawing group, which influences the electronic properties of the aromatic ring. It also adds to the molecular weight and lipophilicity of the compound, potentially affecting its solubility in different solvents. mdpi.com

N-Benzyl Substituent : This large, hydrophobic group significantly increases the molecule's lipophilicity. Its conformational flexibility can also influence how the molecule packs in a solid state and how it interacts with other molecules. nih.gov

By systematically modifying these components and computationally predicting the resulting changes in properties like polarity, solubility, and electronic character, researchers can establish clear SPRs to guide the design of new molecules with desired attributes. nih.gov

In Silico Design of Novel Isoindolinone Derivatives

The this compound structure serves as a valuable starting point for the in silico design of new chemical entities with potentially enhanced properties or specific biological activities. researchgate.net Structure-based drug design methodologies can be employed to develop novel derivatives. mdpi.com

This process often begins with identifying a biological target, such as an enzyme or receptor. Molecular docking simulations are then used to predict how derivatives of the parent compound might bind to the active site of this target. nih.gov These simulations can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. mdpi.com

Based on these docking studies, modifications to the this compound scaffold can be proposed. For example, functional groups could be added to the benzyl ring or the bromine atom could be replaced with other substituents to optimize interactions with the target protein. This iterative cycle of design, computational evaluation, and subsequent synthesis allows for the rational development of new molecules with tailored functions. mdpi.comnih.gov

Mechanistic Investigations into Key Transformations of 2 Benzyl 6 Bromoisoindolin 1 One

Mechanistic Pathways of Cyclization and Lactamization Reactions

The formation of the characteristic isoindolinone core of 2-benzyl-6-bromoisoindolin-1-one can be achieved through various cyclization and lactamization strategies. These reactions often proceed through intricate mechanistic pathways that dictate the efficiency and selectivity of the synthesis.

One prominent pathway is the intramolecular aza-Michael reaction . In this approach, a suitably substituted benzamide (B126) bearing an acrylamide (B121943) group at the ortho position undergoes cyclization. The reaction is typically base-catalyzed, where the deprotonated amide nitrogen acts as a nucleophile, attacking the electron-deficient β-carbon of the acrylamide moiety. This conjugate addition leads to the formation of the five-membered lactam ring. The stereochemical outcome of this reaction can be influenced by the use of chiral auxiliaries or catalysts, proceeding through a stereocontrolled transition state. beilstein-journals.org

Another significant route involves a tandem conjugate addition/lactamization sequence. This process can start from phthalides, which upon ring-opening, form unsaturated benzyl (B1604629) esters. Subsequent treatment with a primary amine, such as benzylamine (B48309), initiates a conjugate addition to the α,β-unsaturated system, followed by an intramolecular cyclization via nucleophilic attack of the amine onto the ester carbonyl, leading to the isoindolinone ring. chim.it

Furthermore, cascade reactions starting from materials like 2-acylbenzonitriles offer an efficient route. In the presence of a suitable nucleophile and a base, a cascade of reactions can be initiated, leading to the formation of the isoindolinone structure. nih.gov For instance, the reaction of 2-formylbenzoic acid with an amine can lead to an intermediate that undergoes cyclization to form the lactam.

The cyclization to form the isoindolinone ring can also be achieved through radical pathways. For example, a carbamoyl (B1232498) radical , generated from a stable carbamoylxanthate, can undergo cyclization onto the aromatic system. The subsequent rearomatization, often mediated by an oxidant like dilauroyl peroxide (DLP), yields the isoindolinone ring system. researchgate.net

Cyclization Strategy Key Intermediates/Reactants General Mechanism
Intramolecular aza-Michael Reactiono-AcrylamidobenzamidesBase-catalyzed conjugate addition of amide nitrogen to the acrylamide. beilstein-journals.org
Tandem Conjugate Addition/LactamizationPhthalides, primary aminesRing-opening of phthalide, conjugate addition of amine, and subsequent intramolecular lactamization. chim.it
Cascade Reactions2-AcylbenzonitrilesBase-catalyzed cascade involving nucleophilic attack and cyclization. nih.gov
Radical CyclizationCarbamoylxanthatesGeneration of a carbamoyl radical, cyclization onto the aromatic ring, and oxidative rearomatization. researchgate.net

Elucidation of Catalyst Roles in Metal-Mediated Syntheses

Metal catalysts, particularly those based on palladium, play a pivotal role in the synthesis and functionalization of isoindolinone derivatives. These catalysts facilitate a variety of transformations, including cross-coupling and C-H functionalization reactions, which are essential for introducing molecular diversity.

In the context of this compound, the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchtrend.netsnnu.edu.cn The choice of ligands, bases, and solvents is crucial for the efficiency of these reactions. researchtrend.net

Palladium catalysts are also instrumental in C-H functionalization reactions . For instance, the synthesis of isoindolinones can be achieved through a palladium-catalyzed carboxamidation/aldol condensation cascade. researchtrend.net The mechanism involves the chelate-assisted C-H activation of a benzamide derivative by a Pd(II) catalyst, forming a palladacycle. This intermediate can then react with various partners, such as alkynes or alkenes, leading to the construction of the isoindolinone ring system. nih.gov The development of supported palladium catalysts is also advancing these reactions towards more sustainable conditions by allowing for catalyst recycling. nih.gov

Rhodium catalysts have also been employed in the asymmetric synthesis of isoindolinones. For example, a Rh(I) catalyst with a chiral diene ligand can be used for the asymmetric arylation of 2-halobenzaldimines with boronic acids, followed by an intramolecular aminocarbonylation to construct the chiral isoindolinone ring. chim.it

Catalyst System Transformation General Mechanistic Role
Palladium(0)/LigandSuzuki-Miyaura CouplingOxidative addition of Ar-Br, transmetalation with boronic acid, reductive elimination. researchtrend.netsnnu.edu.cn
Palladium(II)/OxidantC-H Functionalization/AnnulationChelate-assisted C-H activation, migratory insertion/coupling, reductive elimination. snnu.edu.cnnih.gov
Rhodium(I)/Chiral LigandAsymmetric Arylation/AminocarbonylationAsymmetric addition of aryl boronic acid to imine, followed by intramolecular carbonylation. chim.it
Nickel(0)/Lewis AcidIntramolecular CyclizationFormation of an α-amidoalkyl nickel(II) intermediate followed by cyclization. nih.gov

Radical and Ionic Mechanisms in Functionalization Reactions

Beyond metal-mediated processes, the functionalization of the isoindolinone core can proceed through both radical and ionic mechanisms, enabling the introduction of a wide range of substituents.

Radical mechanisms are particularly useful for the formation of C-C and C-heteroatom bonds. An example is the synthesis of 3-substituted isoindolinones via a cascade radical addition-cyclization reaction. This can be initiated by the addition of a radical to an appropriate precursor, followed by an intramolecular cyclization to form the isoindolinone ring. researchgate.net Another approach involves the oxidative radical cyclization of carbamoylxanthates, where a carbamoyl radical is generated and subsequently cyclizes onto the aromatic ring. researchgate.net The synthesis of certain isoindolinone derivatives can also be achieved through a metal-free process mediated by K₂S₂O₈, which proceeds via a radical pathway involving C-N and C-C bond formations. researchgate.net

Ionic mechanisms often involve the generation of highly reactive intermediates such as N-acyliminium ions. The addition of organometallic reagents, such as in situ generated organoalanes, to N-acyliminium ions provides a rapid and efficient route to functionalized isoindolinones. researchgate.net These N-acyliminium ions are typically generated in situ from precursors like tricyclic γ-lactams. The high electrophilicity of the N-acyliminium ion allows for the addition of a variety of nucleophiles, leading to the diastereoselective formation of 3-substituted isoindolinones. researchgate.net

Mechanism Type Reaction Example Key Intermediate Description
RadicalCascade Addition-CyclizationCarbon-centered radicalA radical adds to a precursor, followed by intramolecular cyclization to form the isoindolinone. researchgate.net
RadicalOxidative CyclizationCarbamoyl radicalA carbamoyl radical, generated from a xanthate, cyclizes onto the aromatic ring. researchgate.net
IonicNucleophilic AdditionN-Acyliminium ionAn N-acyliminium ion, generated in situ, reacts with a nucleophile (e.g., organoalane) to form a 3-substituted isoindolinone. researchgate.net

Stereochemical Control Mechanisms in Asymmetric Syntheses

The development of asymmetric methods for the synthesis of chiral isoindolinones is of paramount importance, given that the biological activity of these compounds is often dependent on their stereochemistry. Stereochemical control can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, and organocatalysts.

Chiral auxiliaries can be temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. For example, a chiral auxiliary attached to the nitrogen atom can control the facial selectivity of a cyclization or a nucleophilic addition reaction, leading to the formation of a single diastereomer. The auxiliary can then be removed to yield the enantiomerically enriched product. chim.it

Chiral metal catalysts are widely used to control stereochemistry. For instance, rhodium(I) catalysts bearing chiral diene ligands have been shown to be effective in the asymmetric construction of the isoindolinone ring. chim.it Palladium-catalyzed asymmetric allylic C-H amination has also emerged as a powerful tool for synthesizing chiral isoindolines, which are precursors to isoindolinones. chinesechemsoc.org The stereochemical outcome is dictated by the chiral ligand, which creates a chiral environment around the metal center.

Organocatalysis offers a metal-free alternative for asymmetric isoindolinone synthesis. Chiral phosphoric acids, for example, can act as bifunctional catalysts, promoting cascade reactions that lead to the formation of N-N axially chiral isoindolinones with high diastereo- and enantioselectivity. nih.gov Chiral phase-transfer catalysts, such as cinchoninium salts, can be used in intramolecular aza-Michael reactions to provide 3-substituted isoindolinones with good yields and diastereomeric excesses. beilstein-journals.orgnih.gov The catalyst forms a chiral ion pair with the anionic amide, guiding the stereochemical course of the cyclization. nih.gov

Control Strategy Example Mechanism of Stereocontrol
Chiral Auxiliary(R)-Phenylglycinol derived auxiliaryThe chiral auxiliary directs the approach of a reactant to one face of the molecule, leading to a single diastereomer. chim.it
Chiral Metal CatalystRh(I) with a chiral diene ligandThe chiral ligand creates a chiral pocket around the metal center, controlling the enantioselectivity of the reaction. chim.it
Organocatalyst (Chiral Phosphoric Acid)BINOL-derived phosphoric acidThe chiral catalyst acts as a bifunctional catalyst, activating both the nucleophile and the electrophile in a stereocontrolled manner. nih.gov
Organocatalyst (Phase-Transfer Catalyst)Cinchoninium saltFormation of a chiral ion pair between the catalyst and the anionic substrate directs the stereochemical outcome of the cyclization. beilstein-journals.orgnih.gov

Broader Research Implications and Future Perspectives in Synthetic Chemistry

Strategic Utility of 2-Benzyl-6-bromoisoindolin-1-one as a Synthetic Intermediate

The structure of this compound is primed for strategic synthetic transformations, making it a highly useful intermediate in the construction of more complex molecules. The two key points of functionality are the nitrogen atom of the lactam, which is protected by a readily cleavable benzyl (B1604629) group, and the bromine atom on the aromatic ring.

The bromine atom at the 6-position is particularly significant. It serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the bromine can be readily substituted with a wide range of aryl, heteroaryl, alkyl, or alkynyl groups through reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.

Heck-Mizoroki Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.

Cyanation: Introduction of a nitrile group, which can be further elaborated into carboxylic acids, amides, or amines.

These transformations allow for the systematic modification of the isoindolinone core, enabling the exploration of structure-activity relationships (SAR) in medicinal chemistry programs. For example, A-ring substituted isoindolinones have been investigated as MDM2-p53 protein-protein interaction inhibitors, where substitution at this part of the molecule, analogous to the 6-position, has led to compounds with improved potency. researchgate.net

The N-benzyl group, while providing stability during reactions at the 6-position, can also be removed under various conditions (e.g., hydrogenolysis) to reveal the secondary amine. This newly exposed N-H bond can then be functionalized with a different set of substituents, further expanding the chemical diversity that can be generated from this single intermediate. This dual functionality makes this compound a linchpin in synthetic strategies aimed at creating libraries of diverse isoindolinone derivatives for various applications, including drug discovery and materials science. rsc.orgpreprints.org

Advancements in Isoindolinone Chemistry through Targeted Synthesis and Functionalization

The chemistry of isoindolinones has seen significant advancements, moving from classical multi-step procedures to more sophisticated and efficient one-pot and tandem reactions. These advancements are directly applicable to the synthesis and subsequent functionalization of this compound and its derivatives.

Historically, the synthesis of the isoindolinone core often involved the cyclization of ortho-substituted benzamides. researchgate.net Modern methods have expanded this repertoire considerably. Recent progress includes:

Transition Metal-Catalyzed Carbonylative Annulation: This involves the reaction of benzylamine (B48309) derivatives with carbon monoxide in the presence of a transition metal catalyst to construct the isoindolinone ring system. researchgate.net

C-H Functionalization Cascades: These methods involve the direct functionalization of C-H bonds on a benzamide (B126) precursor, followed by intramolecular cyclization with an unsaturated partner, offering a highly atom-economical route to the core structure. researchgate.net

Domino and Multicomponent Reactions: These reactions allow for the construction of complex isoindolinones in a single operation from simple starting materials, such as ortho-formyl benzoic acid derivatives. researchgate.net For example, an efficient one-pot method has been developed for synthesizing novel isoindolinone derivatives from 2-benzoylbenzoic acid. nih.govnih.gov

Once the this compound scaffold is formed, targeted functionalization becomes the next critical step. The bromine atom is a prime target for post-synthetic modification. The development of new and more robust cross-coupling catalysts and conditions allows for the introduction of increasingly complex and sterically hindered groups at the 6-position. Furthermore, chemists are exploring the functionalization of other positions on the isoindolinone ring, such as the C-3 position, to introduce additional points of diversity. researchgate.net These advanced synthetic strategies are crucial for fine-tuning the properties of the final molecules, whether for enhancing biological activity or for creating novel materials with specific photophysical properties. rsc.org

Development of Sustainable and Efficient Synthetic Methodologies

Key areas of development in sustainable isoindolinone synthesis include:

Metal-Free Synthesis: While transition metals are powerful catalysts, they can be toxic and costly, and their removal from the final product, especially for pharmaceutical applications, can be challenging. Consequently, there is a growing interest in metal-free synthetic routes. rsc.org These can involve organocatalysis or reactions promoted by non-metallic reagents under mild conditions. nih.govnih.gov

Use of Green Solvents: Researchers are replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives such as water, ethanol, or ionic liquids. rsc.orgresearchgate.net For example, a green and facile approach has been developed for the synthesis of isoindolinone skeletons in green solvents at room temperature. rsc.orgconsensus.app This method not only reduces environmental impact but can also simplify product isolation.

Catalyst and Solvent Recycling: To improve resource efficiency, methods are being developed where the catalyst and solvent can be recovered and reused over multiple reaction cycles. rsc.orgresearchgate.net Fluorous-phase synthesis is one such strategy that facilitates easy separation of the catalyst from the reaction mixture. researchgate.net

Applying these sustainable principles to the synthesis of this compound and its derivatives is an active area of research. By making the production of this key intermediate and its downstream products more environmentally friendly and cost-effective, these methodologies will broaden their accessibility and applicability in various fields.

Exploration of New Chemical Space Based on the this compound Scaffold for Chemical Diversity

The concept of "chemical space" refers to the vast number of possible molecules that could theoretically be created. Exploring this space is a central goal of drug discovery and materials science, as it can lead to the identification of molecules with novel and valuable properties. nih.gov The this compound scaffold serves as an excellent starting point for the exploration of new chemical space due to its inherent "privileged" nature and its potential for diversification. preprints.orgnih.gov

The generation of chemical diversity from this scaffold can be achieved through several strategies:

Scaffold Decoration: This is the most direct approach, where the core scaffold is "decorated" with a wide variety of functional groups. As discussed, the bromine atom at the 6-position is an ideal handle for introducing diversity through cross-coupling reactions. By reacting this compound with a library of boronic acids, amines, or alkynes, a large and diverse library of analogues can be rapidly synthesized.

Scaffold Hopping: In some cases, the isoindolinone core itself can be modified or replaced with other heterocyclic systems while retaining the key pharmacophoric features. wiley-vch.de Insights gained from the SAR of this compound derivatives can guide the design of these new scaffolds.

Three-Dimensional Diversity: Modern drug discovery emphasizes the importance of three-dimensional molecular shape. The introduction of spirocyclic moieties or stereocenters at the C-3 position of the isoindolinone ring can generate molecules with greater structural complexity and three-dimensionality. For instance, spiro isoindolinone-indolines have been synthesized from isoindolinone derivatives. rsc.org

By systematically applying these strategies to the this compound scaffold, researchers can generate libraries of novel compounds. u-strasbg.fr These libraries can then be screened for biological activity against a wide range of therapeutic targets, potentially leading to the discovery of new drug candidates. ub.edu The isoindolinone scaffold has already been shown to be important for inhibitors of targets like HDAC11, highlighting its potential in drug development. nih.gov This exploration of new chemical space is a testament to the enduring value of versatile synthetic intermediates like this compound in advancing the frontiers of synthetic and medicinal chemistry.

Q & A

Q. How does the compound’s solid-state packing (e.g., π-stacking) influence its physicochemical properties?

  • Methodological Answer : Perform XRD to resolve crystal structure and identify non-covalent interactions (e.g., halogen bonding between Br and carbonyl groups). Correlate packing motifs with solubility (via shake-flask method) and dissolution rate (USP apparatus). Modify crystal forms via co-crystallization or salt formation to enhance bioavailability .

Data Presentation Guidelines

  • Tables : Include reaction optimization data (e.g., Table 1: Catalyst screening for Suzuki coupling).
  • Figures : Provide mechanistic schemes (e.g., proposed bromination pathway) and dose-response curves for bioactivity.
  • Statistical Reporting : Use ±SEM with n≥3; report p-values and effect sizes .

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